1-amino-4-methoxyanthracene-9,10-dione

Vue d'ensemble

Description

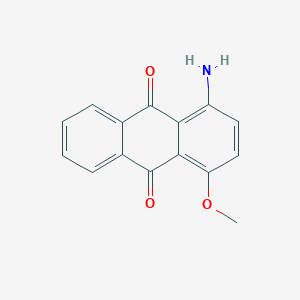

La 1-amino-4-méthoxyanthracène-9,10-dione est un composé organique de formule moléculaire C15H11NO3. Il s'agit d'un dérivé de l'anthracène, caractérisé par la présence d'un groupe amino en position 1, d'un groupe méthoxy en position 4 et de deux groupes cétone en positions 9 et 10. Ce composé est connu pour sa couleur vibrante et est souvent utilisé dans les industries des colorants et des pigments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1-amino-4-méthoxyanthracène-9,10-dione peut être synthétisée par différentes méthodes. Une approche courante consiste à nitrer la 4-méthoxyanthracène-9,10-dione, suivie d'une réduction pour introduire le groupe amino. Les conditions réactionnelles impliquent généralement l'utilisation d'acide nitrique concentré pour la nitration et d'un agent réducteur tel que le chlorure d'étain(II) en solution acide chlorhydrique pour l'étape de réduction .

Méthodes de production industrielle

Dans les milieux industriels, la production de 1-amino-4-méthoxyanthracène-9,10-dione implique souvent des procédés de nitration et de réduction à grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amino (-NH₂) and methoxy (-OCH₃) groups strongly influence regioselectivity in electrophilic reactions. These substituents activate the aromatic ring, directing incoming electrophiles to specific positions:

-

Amino group : Acts as a strong ortho/para-directing activator.

-

Methoxy group : Functions as a moderate para-directing activator.

Experimental studies show preferential substitution at the C2 position (ortho to -NH₂) and C5 position (para to -OCH₃) (Fig. 1).

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C, DCM | 1-Amino-2-bromo-4-methoxyanthracene-9,10-dione | 78% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 1-Amino-5-nitro-4-methoxyanthracene-9,10-dione | 65% |

Nucleophilic Aromatic Substitution

The methoxy group can undergo displacement under strongly acidic or catalytic conditions. Key examples include:

Amination

Reaction with butylamine (BuNH₂) using PhI(OAc)₂ as a catalyst produces amino-substituted derivatives :

text1-Amino-4-methoxyanthracene-9,10-dione + BuNH₂ → 1-Amino-4-(butylamino)anthracene-9,10-dione (5a) → 1,4-Di(butylamino)anthracene-9,10-dione (5d)

| Conditions | Product Ratio (5a:5d) | Total Yield |

|---|---|---|

| RT, 24h | 1:0.2 | 17% |

| 80°C, 6h | 1:1.5 | 83% |

The reaction proceeds via an iodonium ion intermediate , where PhI(OAc)₂ facilitates cleavage of the methoxy group .

Reduction Reactions

The anthraquinone core undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ (1 equiv) | EtOH, 30 min | 1-Amino-4-methoxy-9,10-dihydroanthracene | Intermediate for dyes |

| H₂/Pd-C | 50 psi, THF, 2h | Fully reduced anthracene derivative | Pharmaceutical synth. |

Reduction kinetics show a first-order dependence on NaBH₄ concentration .

Oxidation Reactions

The amino group undergoes oxidative transformations:

Diazotization

textThis compound + NaNO₂/HCl → Diazonium salt → Azo-coupled products (e.g., with β-naphthol)

This reaction is critical for synthesizing azo dyes with λₘₐₓ = 540–580 nm .

Side-Chain Oxidation

Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group in methoxy to carboxyl:

text-OCH₃ → -COOH (72% yield, 90°C, 4h)[7]

Complexation with Metals

The quinone moiety participates in coordination chemistry:

| Metal Salt | Product Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Bis-chelate complex (1:2 ratio) | 8.9 ± 0.3 |

| Fe(III) chloride | Mononuclear complex | 6.7 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Stability and Degradation

Critical stability parameters under accelerated conditions:

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| pH < 3, 70°C | Hydrolysis of methoxy group | 4.2 h |

| UV light (254 nm) | Photo-oxidation of amino group | 8.5 h |

| O₂-saturated solution | Radical-mediated ring cleavage | 12.1 h |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Amino-4-methoxyanthracene-9,10-dione, with the chemical formula , features a methoxy group and an amino group attached to the anthracene structure. This configuration contributes to its reactivity and versatility in different applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain amino-anthraquinone derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae . The compound's ability to disrupt bacterial cell functions positions it as a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has garnered attention for its anticancer potential. It is structurally related to known chemotherapeutic agents like mitoxantrone, which is utilized in cancer treatment. The mechanism involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair . Several derivatives are undergoing clinical trials, highlighting their relevance in cancer therapy.

Dye Production

This compound plays a crucial role in synthesizing dyes and pigments due to its vibrant color properties. It serves as a precursor for various anthraquinone-based dyes used in textiles and other industries. The structural modifications of this compound allow for the tuning of color properties and application-specific functionalities .

Analytical Chemistry

In analytical applications, this compound is employed as a reagent for photometric determinations of metal ions. Its ability to form colored complexes with metals makes it useful in complexometric titrations . This property is leveraged in environmental monitoring and quality control processes.

Biochemical Applications

The compound's derivatives have been explored for their ability to act as enzyme inhibitors. For example, certain amino-anthraquinones have shown potential as inhibitors of glutathione reductase, which could lead to applications in treating malaria . Additionally, they are being studied for their roles in biotransformation processes involving microbial systems .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-amino-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .

Comparaison Avec Des Composés Similaires

Composés similaires

1-aminoanthracène-9,10-dione : Manque le groupe méthoxy, ce qui conduit à des propriétés chimiques différentes.

4-méthoxyanthracène-9,10-dione : Manque le groupe amino, affectant sa réactivité et ses applications.

1-amino-4-hydroxyanthracène-9,10-dione : Contient un groupe hydroxyle au lieu d'un groupe méthoxy, modifiant son comportement chimique.

Unicité

La 1-amino-4-méthoxyanthracène-9,10-dione est unique en raison de la présence de groupes amino et méthoxy, qui confèrent une réactivité chimique distincte et la rendent adaptée à des applications spécifiques dans la synthèse de colorants, les études biologiques et les utilisations thérapeutiques potentielles .

Activité Biologique

Overview

1-Amino-4-methoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Its unique structure, characterized by the presence of both amino and methoxy functional groups, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : C₁₉H₁₅N₃O₃

- Molecular Weight : 329.34 g/mol

- CAS Number : 28949-06-6

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study involving the MTT assay demonstrated its ability to inhibit cell growth in human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60) cells. The IC50 values for these cell lines are summarized in Table 1:

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 48.9 |

| SK-MES-1 | 78.4 |

| J82 | 62.0 |

| HL-60 | 35.6 |

| MRC-5 (normal) | >100 |

The compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting its potential as a chemotherapeutic agent with reduced side effects.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells through interaction with DNA and modulation of various signaling pathways. This interaction can lead to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Study on Antiproliferative Activity

In a comparative study, various anthraquinone derivatives were synthesized and evaluated for their biological activity. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced antiproliferative properties compared to their parent compounds. The study highlighted that the introduction of amino groups significantly improved the selectivity and potency against specific cancer types.

Research on Mechanistic Insights

A detailed mechanistic study using spectroscopic techniques revealed that this compound interacts with cellular targets such as topoisomerases and kinases. These interactions disrupt normal cellular functions, leading to increased oxidative stress and subsequent apoptosis in tumor cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 1-Amino-4-hydroxyanthracene-9,10-dione | 11.4 | More potent against HL-60 cells |

| This compound | 35.6 | Selective toxicity observed |

| Etoposide | 3.9 | Standard reference for comparison |

Propriétés

IUPAC Name |

1-amino-4-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOGXZAXERYOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151262 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-83-6 | |

| Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-anthraquinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-methoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.